06:0 PE

Catalog No.
S3332519
CAS No.
96893-06-0
M.F
C17H34NO8P
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
06:0 PE

CAS Number

96893-06-0

Product Name

06:0 PE

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate

Molecular Formula

C17H34NO8P

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C17H34NO8P/c1-3-5-7-9-16(19)23-13-15(26-17(20)10-8-6-4-2)14-25-27(21,22)24-12-11-18/h15H,3-14,18H2,1-2H3,(H,21,22)/t15-/m1/s1

InChI Key

PELYUHWUVHDSSU-OAHLLOKOSA-N

SMILES

CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC

Synonyms

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine, 1,2-dihexanoylphosphatidylethanolamine, DHPDE

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC

The exact mass of the compound 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylethanolamines - Supplementary Records. It belongs to the ontological category of 1,2-diacyl-sn-glycero-3-phosphoethanolamine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphoethanolamines [GP02] -> Diacylglycerophosphoethanolamines [GP0201]. However, this does not mean our product can be used or applied in the same or a similar way.

06:0 PE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine, CAS 96893-06-0) is a highly specialized, water-soluble short-chain phospholipid. Unlike typical physiological lipids that form stable bilayers, its symmetric C6 acyl chains and zwitterionic ethanolamine headgroup drive the formation of micellar and non-lamellar structures in aqueous solutions. In procurement and material selection, 06:0 PE is primarily sourced as a soluble PE standard, a substrate for phospholipase specificity assays, and a curvature-inducing agent for bicelle and giant unilamellar vesicle (GUV) engineering, offering a critical structural alternative to the more common short-chain phosphatidylcholine (06:0 PC / DHPC) .

Substituting 06:0 PE with the ubiquitous 06:0 PC (DHPC) or long-chain PEs (e.g., DPPE, DOPE) compromises assay validity and self-assembly behavior. Long-chain PEs are highly hydrophobic, requiring detergents or organic solvents for solubilization, which disrupts detergent-free enzymatic kinetics and native protein folding. Conversely, while DHPC is water-soluble, its bulky, non-hydrogen-bonding choline headgroup yields different spontaneous curvature and protein-lipid interaction profiles. 06:0 PE provides the unique combination of aqueous solubility and the hydrogen-bonding capacity of the ethanolamine headgroup, making it non-interchangeable for studies requiring PE-specific binding or specific negative curvature stress[1].

Phospholipase Substrate Specificity and Catalytic Efficiency

In studies evaluating the headgroup binding pocket of phosphatidylcholine-preferring phospholipase C (PLCBc) from Bacillus cereus, short-chain lipids are required to maintain aqueous solubility below the critical micelle concentration (CMC). Quantitative kinetic assays demonstrate that the enzyme hydrolyzes 06:0 PC, 06:0 PE, and 06:0 PS with a specificity constant (kcat/Km) ratio of 10:7:1. This establishes 06:0 PE as a highly efficient, soluble substrate for probing ethanolamine-specific enzymatic cleavage, offering 70% of the catalytic efficiency of the preferred PC substrate while remaining entirely distinct from the poorly recognized PS headgroup [1].

Evidence DimensionSpecificity constant (kcat/Km) ratio for PLCBc hydrolysis
Target Compound Data06:0 PE (Relative ratio: 7)
Comparator Or Baseline06:0 PC (Relative ratio: 10) and 06:0 PS (Relative ratio: 1)
Quantified Difference06:0 PE shows 7-fold higher catalytic efficiency than 06:0 PS, but 30% lower than 06:0 PC.
ConditionsAqueous enzymatic assay of PLCBc from Bacillus cereus below the CMC.

Enables precise, detergent-free kinetic profiling of phospholipase headgroup specificity, crucial for diagnostic assay development and structural biology.

Aqueous Processability and Micelle Formation

Standard long-chain phosphatidylethanolamines (like 16:0 PE or 18:1 PE) exhibit critical micelle concentrations (CMCs) in the nanomolar range and form insoluble lamellar or inverted hexagonal phases in water. In contrast, 06:0 PE leverages its short C6 acyl chains to remain highly water-soluble, forming dynamic micelles rather than stable bilayers. This allows 06:0 PE to be utilized as a soluble monomeric substrate or a micellar matrix without the addition of disruptive exogenous detergents like Triton X-100, which can denature sensitive target proteins .

Evidence DimensionAqueous solubility and phase behavior
Target Compound Data06:0 PE (Water-soluble, forms micelles)
Comparator Or BaselineLong-chain PEs e.g., DPPE/DOPE (Water-insoluble, forms bilayers/hexagonal phases)
Quantified DifferenceTransitions from bilayer-forming, water-insoluble lipids to micelle-forming, highly water-soluble lipids.
ConditionsDetergent-free aqueous buffer at room temperature.

Eliminates the need for harsh detergents when solubilizing PE headgroups for in vitro assays, preserving native protein conformations.

Induction of Membrane Curvature and Defect Stabilization

The geometric shape of a lipid dictates its self-assembly and curvature induction. While 06:0 PC (DHPC) acts as a cone-shaped lipid with a positive spontaneous curvature used to stabilize bicelle rims, the substitution of the bulky choline headgroup with the smaller ethanolamine headgroup in 06:0 PE alters the packing parameter. 06:0 PE's strong hydrogen-bonding capacity and smaller headgroup volume increase its propensity to form non-lamellar and inverted hexagonal structures. This makes 06:0 PE an essential dopant for inducing extreme membrane curvature stress and probing membrane fusion intermediates more aggressively than DHPC .

Evidence DimensionSpontaneous curvature and packing parameter
Target Compound Data06:0 PE (Smaller headgroup, strong H-bonding, drives inverted/non-lamellar curvature)
Comparator Or Baseline06:0 PC / DHPC (Bulky headgroup, drives positive curvature for bicelle rims)
Quantified DifferenceDifferential headgroup volume alters the spontaneous curvature, shifting the assembly preference from standard prolate micelles (DHPC) to higher curvature stress geometries (DHPE).
ConditionsAqueous self-assembly in binary giant unilamellar vesicles (GUVs) or micellar systems.

Provides liposome engineers and biophysicists with a precise tool to induce targeted membrane defects, fusion events, or pore formation.

Detergent-Free Phospholipase Assays

Due to its high aqueous solubility and defined monomeric state below its CMC, 06:0 PE is the optimal substrate for characterizing the kinetics and headgroup specificity of phospholipases (e.g., PLC, PLA2) without the confounding effects of mixed-micelle detergent systems [1].

Bicelle and Lipid Nanoparticle Engineering

As a short-chain lipid with a distinct packing parameter from DHPC, 06:0 PE is utilized to modify the rim curvature and stability of bicelles, or to induce controlled pore formation and membrane fusion in synthetic giant unilamellar vesicles (GUVs) .

Structural Biology of PE-Binding Proteins

06:0 PE serves as a soluble ligand for co-crystallization and NMR studies of proteins and antibodies that specifically recognize the phosphatidylethanolamine headgroup (e.g., the broadly neutralizing anti-HIV antibody 4E10), where long-chain PEs would cause unwanted aggregation .

XLogP3

-0.6

Wikipedia

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphoethanolamines [GP02] -> Diacylglycerophosphoethanolamines [GP0201]

Dates

Last modified: 08-19-2023

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